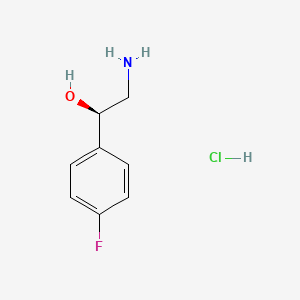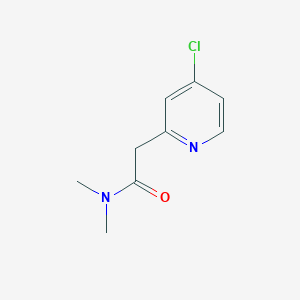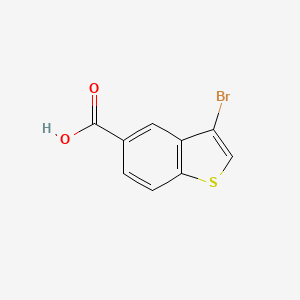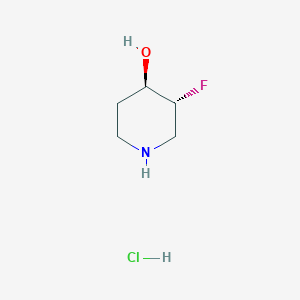![molecular formula C10H18N2O2 B1376517 2-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1204405-68-4](/img/structure/B1376517.png)
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Vue d'ensemble
Description
2-Boc-2,6-diazabicyclo[3.2.0]heptane, also known as tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate, is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Boc-2,6-diazabicyclo[3.2.0]heptane is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Boc-2,6-diazabicyclo[3.2.0]heptane is a solid substance . It has a molecular weight of 198.27 .Applications De Recherche Scientifique
Synthesis Methods
- The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives has been reported, focusing on chemically addressing the two nitrogen atoms of the core structure individually and selectively. This enables rapid access to various substituted fused azetidines (Napolitano et al., 2009).
- A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane was developed, highlighting a concise synthetic sequence that provides access to this scaffold on a gram scale. This method includes a Staudinger reduction of an azide for a transannular cyclisation (Beinat et al., 2013).
- The N-Boc-protected N-3-alkenyltetronic acid amides underwent intramolecular [2 + 2]-photocycloaddition, yielding diastereoselectively strained lactones with a 2-azabicyclo[3.2.0]heptane core. This process is significant for producing conformationally constrained beta-amino acid derivatives (Basler et al., 2005).
Structural and Conformational Insights
- The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized for the first time, revealing its protonation at two nitrogen sites and the formation of a complex three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).
- The synthesis and structural analysis of a 2,5-diazabicyclo[4.1.0]heptane system demonstrated that this bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers (Majchrzak et al., 1983).
- The synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids showed that the placement of N-Boc-amino groups in different stereoisomers leads to conformationally locked molecules, with distinct structural properties depending on the conformation of the urethane groups (Vorberg et al., 2017).
Pharmaceutical and Medicinal Chemistry Applications
- A study on the synthesis of biologically active bridged diazabicycloheptanes detailed the assembly of diazabicycloheptanes, highlighting their myriad of activities and potential in medicinal chemistry and pharmaceutical research (Murineddu et al., 2012).
Mécanisme D'action
Target of Action
It is known to be a useful reagent for the preparation of pyrimidine derivatives .
Mode of Action
It is used as a reagent in the synthesis of pyrimidine derivatives , which suggests that it may interact with its targets through chemical reactions to form these derivatives.
Biochemical Pathways
Given its role in the synthesis of pyrimidine derivatives , it may influence the pathways involving these compounds.
Result of Action
Its role in the synthesis of pyrimidine derivatives suggests that it may have effects at the molecular level, possibly influencing the structure and function of these compounds.
Propriétés
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)




![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)






